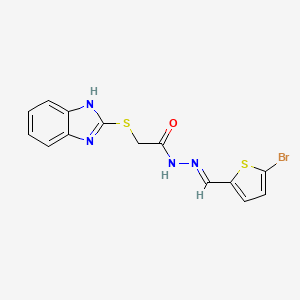![molecular formula C22H27N5O B11968978 2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the pyrido[1,2-a]benzimidazole family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method involves the reaction of 2-ethyl-3-methylpyrido[1,2-a]benzimidazole with 3-(morpholin-4-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced with other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antithrombotic agent due to its ability to inhibit phosphoinositide 3-kinase β (PI3Kβ).
Pharmacology: The compound is investigated for its potential therapeutic effects in treating thrombotic diseases.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile involves the inhibition of phosphoinositide 3-kinase β (PI3Kβ). This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kβ, the compound can exert antithrombotic effects, making it a potential candidate for treating thrombotic diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound also contains a morpholine group and exhibits similar biological activities.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine group, used in medicinal chemistry.
Uniqueness
2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structure, which allows it to selectively inhibit PI3Kβ. This selectivity makes it a valuable compound for targeted therapeutic applications.
Eigenschaften
Molekularformel |
C22H27N5O |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-ethyl-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H27N5O/c1-3-17-16(2)18(15-23)22-25-19-7-4-5-8-20(19)27(22)21(17)24-9-6-10-26-11-13-28-14-12-26/h4-5,7-8,24H,3,6,9-14H2,1-2H3 |
InChI-Schlüssel |
MXVXICFKAZCHGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)

![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)

![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11968942.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11968943.png)
![1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B11968945.png)
![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)


